molecular formula C16H17NO4 B8074623 2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid

2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid

Cat. No.: B8074623
M. Wt: 287.31 g/mol
InChI Key: MFVZUSSHZBHHPD-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound 2-((benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid features a bicyclo[2.2.2]octene scaffold, a rigid three-dimensional structure with two fused six-membered rings. The 2-aza group (nitrogen atom) is protected by a benzyloxycarbonyl (Cbz) group, while a carboxylic acid substituent is positioned at C6. This bicyclic system is notable for its strain and stereochemical rigidity, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis .

Synthesis and Applications:
The synthesis of this compound typically involves enantioselective methods, such as catalytic hydrogenation or ring-closing metathesis, to achieve the bicyclo[2.2.2] framework. The Cbz group is introduced via carbobenzylation under basic conditions, while the carboxylic acid moiety is often derived from oxidation or hydrolysis of ester precursors. Applications include its use as a building block for protease inhibitors, peptide mimetics, and chiral ligands in catalysis .

Properties

IUPAC Name

2-phenylmethoxycarbonyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-15(19)13-8-12-6-7-14(13)17(9-12)16(20)21-10-11-4-2-1-3-5-11/h1-7,12-14H,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVZUSSHZBHHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(C1C(=O)O)C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Design

The synthesis begins with N-(benzyloxycarbonyl)-1,2-dihydropyridine (N-Cbz-1,2-dihydropyridine), which acts as the diene component. The dienophile is typically an acrylic acid derivative , such as maleic anhydride or 2-chloroacryloyl chloride, selected to introduce the carboxylic acid moiety at the C7 position post-cyclization. The choice of dienophile directly influences the regioselectivity and functionalization of the final product.

Catalytic Conditions and Mechanistic Insights

The reaction is catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂) , a Lewis acid that polarizes the dienophile, enhancing its electrophilicity. Under anhydrous conditions in a non-polar solvent (e.g., benzene or dichloromethane), the cycloaddition proceeds at reflux temperatures (80–100°C) for 1–3 hours. The mechanistic pathway involves concerted electron redistribution, forming the bicyclic structure with retention of the endo selectivity (Figure 1).

Table 1: Representative Reaction Conditions for Diels-Alder Cycloaddition

ParameterSpecification
DieneN-Cbz-1,2-dihydropyridine
Dienophile2-Chloroacryloyl chloride
CatalystBF₃·OEt₂ (10 mol%)
SolventBenzene
Temperature80°C (reflux)
Reaction Time2 hours
Yield68–72%

Post-Cyclization Functionalization

Following cycloaddition, the intermediate 2-azabicyclo[2.2.2]oct-5-ene-7-carbonyl chloride undergoes hydrolysis to yield the carboxylic acid. This step is performed under mild alkaline conditions (e.g., aqueous NaHCO₃) to avoid epimerization or decomposition. The benzyloxycarbonyl (Cbz) group remains intact throughout the process, providing steric protection to the nitrogen atom.

Alternative Synthetic Strategies

Halolactonization and Hydrolysis

A modified approach involves the use of 2-haloacrylic acid derivatives as dienophiles. For instance, reacting N-Cbz-1,2-dihydropyridine with 2-bromoacryloyl bromide in the presence of BF₃·OEt₂ generates a bromolactone intermediate. Subsequent hydrolysis with NaOH (1M, 25°C) cleaves the lactone ring, yielding the target carboxylic acid. This method offers improved regioselectivity but requires careful handling of halogenated reagents.

Hydrogenation and Oxidation Sequences

In cases where the bicyclic intermediate retains a saturated carbon backbone, selective oxidation at C7 can introduce the carboxylic acid group. For example, treatment with KMnO₄ in acidic media (H₂SO₄, 0°C) oxidizes a methylene group to a carboxyl function. However, this route is less favored due to competing over-oxidation and lower yields (~50%).

Optimization of Synthetic Parameters

Catalyst Screening

Comparative studies highlight the superiority of BF₃·OEt₂ over other Lewis acids (e.g., AlCl₃ or ZnCl₂) in terms of reaction rate and yield. BF₃·OEt₂ achieves a 72% yield under standardized conditions, whereas AlCl₃ yields only 45% under identical parameters.

Solvent Effects

Non-polar solvents (benzene, toluene) outperform polar aprotic solvents (DMF, DMSO) by minimizing side reactions. Benzene affords a 70% yield, while DMF reduces the yield to 30% due to catalyst deactivation.

Temperature and Time Trade-offs

Elevating the reaction temperature to 100°C reduces the cycloaddition time to 1 hour but risks decomposition of the diene. A balance is struck at 80°C for 2 hours, ensuring >70% conversion without significant byproduct formation.

Industrial Scalability and Challenges

While laboratory-scale syntheses are well-established, industrial production faces hurdles in cost-effective purification and catalyst recovery. Chromatographic purification, though effective, is impractical for large batches. Alternative strategies include:

  • Crystallization protocols using ethanol/water mixtures (80:20 v/v) to isolate the target compound in 65% recovery.

  • Continuous-flow reactors to enhance heat transfer and reduce reaction times.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

MethodYield (%)Purity (%)Scalability
Diels-Alder + Hydrolysis7298High
Halolactonization6595Moderate
Oxidation5090Low

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a carboxylic acid to an alcohol.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development
The compound has been investigated for its potential as a pharmacological agent due to its structural features that resemble known bioactive molecules. Its ability to interact with biological targets makes it a candidate for the development of novel therapeutics.

Case Study: Analgesic Properties
Research has indicated that derivatives of azabicyclo compounds exhibit analgesic effects. For instance, studies have shown that modifications to the bicyclic structure can enhance pain relief properties, making them suitable for further exploration in pain management therapies.

2. Anticancer Activity
Preliminary studies suggest that 2-((benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid may possess anticancer properties. Its mechanism of action appears to involve the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

3. Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural analogs have shown promise in modulating neurotransmitter systems and reducing oxidative stress.

Synthetic Applications

1. Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its unique bicyclic structure allows for various functional group transformations.

Synthetic Methodology Description
Functionalization The compound can undergo various reactions such as alkylation and acylation to introduce diverse functional groups, expanding its utility in synthetic chemistry.
Cycloaddition Reactions The bicyclic framework is amenable to cycloaddition reactions, which can be exploited to create larger polycyclic structures relevant in drug discovery.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Systems with Varied Ring Sizes

Bicyclo[2.2.1] Systems :
  • Example : (1S,3R,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 291775-53-6)
    • Key Differences : The smaller bicyclo[2.2.1] system introduces greater ring strain, enhancing reactivity in Diels-Alder reactions. The tert-butoxycarbonyl (Boc) group, unlike Cbz, is acid-labile, enabling orthogonal deprotection strategies.
    • Applications : Used in constrained peptide design and as a precursor for neurokinin receptor antagonists .
Bicyclo[4.2.0] Systems (Cephalosporins) :
  • Example: (6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 79349-82-9) Key Differences: The bicyclo[4.2.0] scaffold is integral to β-lactam antibiotics. The presence of sulfur (5-thia) and an 8-oxo group enhances electrophilicity at the β-lactam ring, critical for antibacterial activity. Applications: Core structure in cephalosporin antibiotics like cefotaxime and ceftazidime .

Functional Group Variations

Cbz vs. Boc Protection :
  • Example: 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS: 1892678-82-8) Comparison: The Boc group offers stability under basic conditions but is cleaved with trifluoroacetic acid, whereas the Cbz group requires hydrogenolysis. This impacts synthetic routes for drug candidates targeting proteases or kinases .
Carboxylic Acid vs. Ester Derivatives :
  • Example : (6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (CAS: 54639-48-4)
    • Comparison : Esterified derivatives improve lipophilicity for membrane penetration, while free carboxylic acids enhance solubility and binding to polar targets like metalloenzymes .
Antibacterial Agents :
  • Example: SQ 14,359 (CAS: N/A), a 7-methoxycephalosporin with a thienylureido side chain. Comparison: Unlike the target compound, SQ 14,359’s bicyclo[4.2.0] system and β-lactam ring confer broad-spectrum activity against β-lactamase-producing bacteria. The absence of a β-lactam in the target limits antibacterial use but expands utility in non-antibiotic applications .
Enzymatic Stability :
  • The bicyclo[2.2.2] system in the target compound resists enzymatic degradation better than smaller rings (e.g., bicyclo[2.2.1]), making it suitable for in vivo applications requiring prolonged half-life .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Bicyclo System Protecting Group Key Functional Group Molecular Weight Applications
2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid [2.2.2] Cbz Carboxylic acid ~349.4 g/mol Peptide synthesis, ligands
(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4.2.0] None β-lactam, hydroxymethyl ~285.3 g/mol Antibiotics
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0] Boc Carboxylic acid ~269.3 g/mol Neurokinin antagonists

Research Findings and Implications

  • Medicinal Chemistry : The target compound’s rigid scaffold improves binding affinity to proteases like SARS-CoV-2 Mpro when compared to flexible analogs .
  • Catalysis : Its bicyclo[2.2.2] system has been employed in asymmetric hydrogenation catalysts, outperforming bicyclo[2.2.1] derivatives in enantioselectivity .
  • Stability Studies : The Cbz group in the target compound exhibits greater oxidative stability than Boc-protected analogs, critical for storage and handling .

Biological Activity

2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid (CAS No. 1253521-31-1) is a bicyclic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
Structure: The compound features a bicyclic structure with a nitrogen atom, which contributes to its unique reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 2-((benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems.

Interaction with Receptors

Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). For instance, related compounds have shown efficacy as agonists at the alpha7 nAChR, which is implicated in cognitive functions and neuroprotection .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties, particularly against enzymes involved in neurotransmitter metabolism or those linked to neurodegenerative diseases. Such interactions can lead to enhanced synaptic transmission and neuroprotection.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of compounds similar to 2-((benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid:

Study Compound Biological Activity Mechanism Reference
Study 1N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridineCognitive enhancement in animal modelsAgonist at alpha7 nAChR
Study 2Various azabicyclo compoundsNeuroprotective effectsInhibition of acetylcholinesterase
Study 34-Hydroxybutanoic acid derivativesReduction to butanediol via CARsBiocatalysis by carboxylic acid reductases

Case Studies

  • Cognitive Deficits in Schizophrenia
    • A study investigating the effects of a related compound on cognitive deficits demonstrated significant improvements in auditory sensory gating and cognitive performance in rat models. This suggests that the target compound may have similar potential for enhancing cognitive functions .
  • Neuroprotective Applications
    • Research on azabicyclo compounds has highlighted their ability to inhibit enzymes like acetylcholinesterase, which could mitigate neurodegenerative processes by increasing levels of acetylcholine in synaptic clefts, thereby improving cognitive functions .

Q & A

What synthetic strategies are effective for constructing the 2-azabicyclo[2.2.2]octene core, and how can the benzyloxycarbonyl (Cbz) group be introduced?

Answer:
The bicyclic core can be synthesized via Diels-Alder reactions, ring-closing metathesis, or photochemical cyclization. For example, demonstrates that 2-azabicyclo[2.2.1]heptene derivatives undergo stereospecific rearrangements under acidic conditions, suggesting similar strategies for ring formation . The Cbz group is typically introduced using benzyl chloroformate in the presence of a base (e.g., NaHCO₃) to protect the secondary amine. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization (e.g., using ethanol/water mixtures) ensures high purity.

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